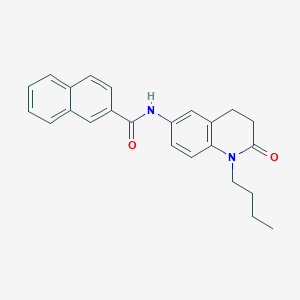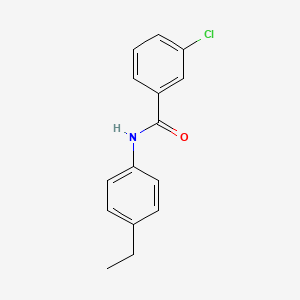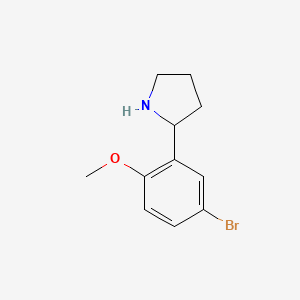![molecular formula C11H17NO3S B2463877 1-(2,2-Dioxo-2lambda6-thia-9-azaspiro[4.5]decan-9-yl)prop-2-en-1-one CAS No. 2109438-46-0](/img/structure/B2463877.png)
1-(2,2-Dioxo-2lambda6-thia-9-azaspiro[4.5]decan-9-yl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,2-Dioxo-2lambda6-thia-9-azaspiro[4.5]decan-9-yl)prop-2-en-1-one, also known as DTAD, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential as a therapeutic agent. DTAD is a spirocyclic compound that contains a thiazolidinone ring and a spiropiperidine moiety. The unique structure of DTAD makes it an attractive target for the development of novel drugs with diverse biological activities.
Mecanismo De Acción
1-(2,2-Dioxo-2lambda6-thia-9-azaspiro[4.5]decan-9-yl)prop-2-en-1-one has been shown to exert its biological effects through various mechanisms. One of the proposed mechanisms involves the inhibition of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of prostaglandins that play a role in inflammation. This compound has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects. It has been reported to possess anti-inflammatory properties by reducing the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). This compound has also been shown to possess neuroprotective properties by reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2,2-Dioxo-2lambda6-thia-9-azaspiro[4.5]decan-9-yl)prop-2-en-1-one has several advantages as a research tool. Its unique structure makes it an attractive target for the development of novel drugs with diverse biological activities. However, this compound has some limitations as well. Its synthesis is a complex process that requires several steps, which can be time-consuming and costly. Furthermore, this compound has not been extensively studied in vivo, and its pharmacokinetic properties are not well understood.
Direcciones Futuras
There are several future directions for research on 1-(2,2-Dioxo-2lambda6-thia-9-azaspiro[4.5]decan-9-yl)prop-2-en-1-one. One of the areas of interest is the development of this compound-based drugs for the treatment of cancer. This compound has been shown to possess potent antitumor activity, and further studies are needed to elucidate its mechanism of action and optimize its therapeutic potential. Another area of interest is the development of this compound-based drugs for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. This compound has been shown to possess neuroprotective properties, and further studies are needed to explore its potential as a therapeutic agent for these diseases.
Métodos De Síntesis
1-(2,2-Dioxo-2lambda6-thia-9-azaspiro[4.5]decan-9-yl)prop-2-en-1-one can be synthesized using a variety of methods. One of the most commonly used methods involves the reaction of 2,3-dichloropropionic acid with thiourea in the presence of sodium hydroxide to yield 2-thioxoimidazolidine-4-carboxylic acid. This intermediate is then reacted with 1,2,3,4-tetrahydroisoquinoline in the presence of sodium ethoxide to produce this compound.
Aplicaciones Científicas De Investigación
1-(2,2-Dioxo-2lambda6-thia-9-azaspiro[4.5]decan-9-yl)prop-2-en-1-one has been extensively studied for its potential as a therapeutic agent. Several studies have reported its ability to act as an antitumor, antimicrobial, and anti-inflammatory agent. This compound has also been shown to possess antioxidant and neuroprotective properties.
Propiedades
IUPAC Name |
1-(2,2-dioxo-2λ6-thia-9-azaspiro[4.5]decan-9-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3S/c1-2-10(13)12-6-3-4-11(8-12)5-7-16(14,15)9-11/h2H,1,3-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJPURTUOFWNXQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCCC2(C1)CCS(=O)(=O)C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-chloro-2-methoxy-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2463796.png)
![1-methyl-5-[(pentyloxy)methyl]-1H-pyrazol-3-amine](/img/structure/B2463802.png)


![2-(6-(cyclohexylthio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-phenylacetamide](/img/structure/B2463805.png)


![2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanyl-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2463809.png)
![9-Benzyl-8-oxo-6-oxa-2,9-diazaspiro[4.5]decane-2-sulfonyl fluoride](/img/structure/B2463813.png)

![N-(3-phenyl-1,2,4-thiadiazol-5-yl)-2-{[1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl}acetamide](/img/structure/B2463815.png)
![6-cinnamyl-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2463816.png)